molecular formula C23H25NO2 B2535943 4-((4-benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one CAS No. 877801-48-4

4-((4-benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one

Cat. No.: B2535943
CAS No.: 877801-48-4
M. Wt: 347.458
InChI Key: HROUZSGBUNQOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one is a synthetic coumarin derivative, structurally engineered for research into oxidative stress and oncology. This hybrid molecule combines a coumarin core, a privileged structure in medicinal chemistry, with a 4-benzylpiperidine pharmacophore, a motif known to contribute to significant biological activity in various therapeutic contexts . The design of such hybrid compounds is a strategic approach in drug discovery to create new chemical entities with enhanced or dual biological activities . This compound is of high interest for investigating antioxidant mechanisms. Its coumarin scaffold is associated with excellent charge and electron transport properties, which are fundamental for radical scavenging activities . Research on analogous coumarin-piperidine hybrids has demonstrated the ability to exhibit DPPH radical scavenging effects in experimental assays . Furthermore, the presence of hydrogen-donating groups on the coumarin structure is a key structural feature that tends to improve antioxidant efficacy . In anticancer research, this compound's potential is linked to its ability to interact with critical biological targets. Studies on closely related molecules have shown that such compounds can bind to DNA via intercalation, which is a common mechanism for anticancer agents . In silico molecular docking analyses suggest that similar coumarin derivatives possess good binding affinity to enzymes like CYP450 and EGFR, which are relevant receptors in oncology, with computed binding energies as favorable as -7.82 kcal/mol . The integration of computational modeling, including molecular dynamics (MD) simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling, supports the characterization of this compound class as a potential drug candidate, indicating stable protein-ligand interactions and a predictive pharmacological profile .

Properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-17-7-8-22-21(13-17)20(15-23(25)26-22)16-24-11-9-19(10-12-24)14-18-5-3-2-4-6-18/h2-8,13,15,19H,9-12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROUZSGBUNQOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the preparation of the benzylpiperidine intermediate. This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The chromenone structure can be synthesized separately through a series of reactions involving methylation and cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-((4-Benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the chromenone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced piperidine or chromenone derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, primarily through its interaction with the acetylcholinesterase enzyme (AChE). The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic function is compromised.

Potential Therapeutic Applications

Synthesis and Characterization

The synthesis of 4-((4-benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one typically involves multi-step organic reactions starting with the preparation of the benzylpiperidine intermediate. Various synthetic routes have been optimized to enhance yield and purity, including catalytic hydrogenation and nucleophilic substitution reactions.

Synthetic Routes Overview

Step Reaction Type Conditions Product
1Nucleophilic SubstitutionBase-catalyzedBenzylpiperidine Intermediate
2Catalytic HydrogenationH₂, Pd/C catalystPiperidine derivative
3Coupling ReactionAcidic conditionsFinal product (BRD4361)

Molecular Docking Studies

Molecular docking studies have been employed to explore how this compound interacts with various biological targets. These studies help elucidate binding affinities and mechanisms of action at the molecular level, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-((4-benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This interaction can modulate neurotransmitter levels in the brain, potentially leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is part of a broader class of coumarin derivatives modified with nitrogen-containing heterocycles. Key structural analogs include:

Table 1: Structural Features of Comparable Coumarin Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reference
4-((4-Benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one 2H-chromen-2-one 6-methyl; 4-((4-benzylpiperidin-1-yl)methyl) C₂₃H₂₅NO₂ 347.458
6-Hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 2H-chromen-2-one 6-hydroxy, 7-methyl; 4-((2-methylpiperidin-1-yl)methyl) C₁₇H₂₁NO₃ 289.33 (calculated)
6-Methylcoumarin (6-MC) 2H-chromen-2-one 6-methyl C₁₀H₈O₂ 160.17
6-{3-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one 2H-chromen-2-one 7-methoxy, 4-methyl; 6-(3-oxopropyl-piperidin-benzimidazole) C₂₆H₂₇N₃O₄ 445.51

Key Observations :

  • Hydroxy or methoxy substituents (e.g., in and ) increase polarity, which may influence solubility and metabolic stability .
  • The benzimidazole-piperidine hybrid in introduces additional hydrogen-bonding and π-π stacking capabilities, likely affecting binding affinity .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound 6-Methylcoumarin (6-MC) 6-Hydroxy-7-methyl Analog () Benzimidazole-Piperidine Hybrid ()
LogP ~3.5 (estimated) 2.1 ~1.8 (due to -OH) 3.89
Water Solubility Low Moderate Moderate-High Low
Hydrogen Bond Donors 0 0 1 (-OH) 2 (-NH, -OH)
Hydrogen Bond Acceptors 3 2 4 6

Insights :

  • The target compound’s higher LogP (vs. 6-MC) suggests greater membrane permeability but lower aqueous solubility, a trade-off critical for drug design .
Anticancer Potential:
  • The target compound’s structural analogs, such as harmirins (coumarin hybrids), exhibit anticancer activity via kinase inhibition or DNA intercalation. For example, harmirin 13b (6-methyl-2H-chromen-2-one derivative) showed cytotoxicity against breast cancer cell lines (IC₅₀: 2.1–4.3 µM) .
Antimicrobial and Anti-inflammatory Effects:
  • Chromene derivatives with piperidinylmethyl groups (e.g., ) displayed antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
  • The hydroxy group in ’s compound may enhance anti-inflammatory effects by modulating COX-2 expression .

Biological Activity

4-((4-benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one, also known as BRD4361, is a synthetic compound belonging to the class of chromenones and coumarins. The compound's structure includes a piperidine moiety linked via a benzyl group, which contributes to its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Molecular Formula : C23H25NO2
Molecular Weight : 347.45 g/mol
CAS Number : 877801-48-4

The primary target of this compound is the enzyme acetylcholinesterase (AChE) . The compound acts as an inhibitor of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which is crucial for cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark feature.

Biochemical Pathways

The inhibition of AChE enhances cholinergic transmission, which can improve cognitive functions like memory and learning. The compound's ability to cross the blood-brain barrier suggests it can exert central nervous system effects effectively .

In Vitro Studies

Research has demonstrated that this compound shows significant inhibitory activity against AChE. For instance, studies indicate that this compound can lead to enhanced cognitive function in models mimicking Alzheimer's disease by increasing acetylcholine levels .

StudyIC50 Value (µM)Target Enzyme
Study 12.7AChE
Study 2Not specifiedAChE

In Vivo Studies

While in vitro studies provide insight into the mechanism and efficacy of the compound, in vivo studies are crucial for understanding its therapeutic potential. Current research suggests that compounds with similar structures have shown promise in animal models for enhancing memory and cognitive function .

Case Studies and Research Findings

  • Cognitive Enhancement in Alzheimer’s Models : In various studies, compounds with similar coumarin structures have been shown to improve cognitive performance in rodent models of Alzheimer’s disease by inhibiting AChE activity and increasing acetylcholine levels .
  • Cytotoxicity Evaluations : Some derivatives related to this compound have been evaluated for cytotoxic effects on cancer cell lines. For example, studies have reported dose-dependent decreases in cell viability in prostate cancer cell lines when treated with related coumarin compounds .
  • Molecular Docking Studies : Computational studies using molecular docking have indicated that this compound has favorable binding interactions with AChE, supporting its potential as a therapeutic agent for cognitive disorders .

Q & A

Q. What experimental designs address contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

  • Methodological Answer : Blinded, replicated assays with standardized protocols (e.g., cell passage number, serum concentration) reduce variability. Meta-analyses of published data (e.g., RevMan) identify confounding factors (e.g., solvent batch differences). Orthogonal assays (e.g., apoptosis vs. necrosis markers) validate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.